molecular formula C12H17N7O2 B6494728 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine CAS No. 1334370-93-2

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine

Cat. No.: B6494728
CAS No.: 1334370-93-2
M. Wt: 291.31 g/mol
InChI Key: DZLIVAXYNYYCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is a heterocyclic compound that features both morpholine and triazolopyrimidine moieties

Mechanism of Action

Target of Action

The primary target of the compound “4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine” is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

This compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets of LRRK2, altering the normal functioning of these proteins.

Pharmacokinetics

It is noted that the compound is abrain penetrant , suggesting that it can cross the blood-brain barrier. This is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease.

Result of Action

The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of Parkinson’s disease . By reducing the hyperactivity of LRRK2 caused by certain mutations, it may help alleviate the motor symptoms associated with this disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazolopyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Another kinase inhibitor with a similar triazolopyrimidine core.

    2,6-dimethoxy-4-((2-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)hydrazono)methyl)phenol: A compound with strong antitumor activities.

Uniqueness

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is unique due to its dual morpholine and triazolopyrimidine moieties, which confer distinct chemical and biological properties. Its ability to inhibit kinases and modulate various biological pathways makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O2/c1-5-20-6-2-18(1)11-9-10(16-17-15-9)13-12(14-11)19-3-7-21-8-4-19/h1-8H2,(H,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLIVAXYNYYCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=NNN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.